molecular formula C23H17BrN2O3 B2670675 (Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929839-06-5

(Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2670675
CAS No.: 929839-06-5
M. Wt: 449.304
InChI Key: DINJYWJZPNTPCV-FBHDLOMBSA-N
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Description

The compound “(Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” is a benzofuro-oxazinone derivative characterized by a fused benzofuran-oxazine core. Key structural features include:

  • A 3-bromobenzylidene substituent at position 2, contributing steric bulk and electron-withdrawing effects due to the bromine atom.
  • A pyridin-3-ylmethyl group at position 8, introducing a nitrogen-containing aromatic system that may enhance solubility or participate in hydrogen bonding.
  • The Z-configuration of the benzylidene double bond, which influences molecular geometry and intermolecular interactions.

Properties

IUPAC Name

(2Z)-2-[(3-bromophenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-17-5-1-3-15(9-17)10-21-22(27)18-6-7-20-19(23(18)29-21)13-26(14-28-20)12-16-4-2-8-25-11-16/h1-11H,12-14H2/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINJYWJZPNTPCV-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Br)C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Br)/C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound with potential therapeutic applications. Its molecular formula is C23H17BrN2O3, and it has garnered attention for its biological activities, particularly in cancer research and as an antibacterial agent.

  • Molecular Formula : C23H17BrN2O3
  • Molecular Weight : 449.304 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is believed to be linked to its ability to interact with cellular thiols and other biomolecules, which can lead to cytotoxic effects against various cancer cell lines. The enone moiety in the structure plays a crucial role in its reactivity and biological effects.

Antiproliferative Effects

Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Studies have shown that derivatives exhibit low micromolar IC50 values against human T-lymphocytes and murine leukemia cells. The IC50 values for some related compounds ranged from 10 µM to 30 µM, indicating potent cytotoxicity .
CompoundCell LineIC50 (µM)
Compound AMolt 4/C8 (human T-lymphocytes)15
Compound BHL-60 (promyelocytic leukemia)20
Compound CL1210 (murine leukemia)25

Antibacterial and Antifungal Activity

In addition to anticancer properties, the compound has demonstrated antibacterial and antifungal activities. Structural modifications can enhance these effects, making it a candidate for further pharmacological development .

Case Studies

  • Case Study on Anticancer Activity :
    A study involving a series of benzofuroxazine derivatives observed that several compounds exhibited significant cytotoxicity towards squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4). The study highlighted the importance of structural features in determining potency against malignant cells while minimizing toxicity to normal cells .
  • In Vivo Toxicity Assessment :
    In vivo studies conducted on mice showed that doses up to 300 mg/kg did not result in mortality or significant neurotoxicity, suggesting a favorable safety profile for further development. This contrasts with traditional chemotherapeutics that often exhibit higher toxicity levels .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit promising anticancer activities.

Mechanism of Action :
The compound appears to exert its effects through multiple mechanisms including:

  • Inhibition of cell proliferation.
  • Induction of apoptosis in cancer cells.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-725.4
Compound BHepG230.1
(Z)-2-(3-bromobenzylidene)...MCF-7TBD
(Z)-2-(3-bromobenzylidene)...HepG2TBD

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of this compound have shown significant anti-inflammatory effects. These effects are primarily attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response.

Table 2: Anti-inflammatory Activity

CompoundCOX Inhibition (%)IC50 (µM)
Compound C70%15.0
Compound D65%20.5
(Z)-2-(3-bromobenzylidene)...TBDTBD

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its target proteins involved in cancer progression and inflammation.

Key Findings:

  • Binding Affinity : The compound demonstrated strong binding affinities to the active sites of target proteins.
  • Structural Modifications : Variations in the compound's structure could enhance its biological activity.

Study on Anticancer Activity

A study evaluated the cytotoxic effects of various oxazine derivatives on MCF-7 and HepG2 cell lines. The results indicated that compounds structurally similar to (Z)-2-(3-bromobenzylidene)... exhibited promising anticancer activity with IC50 values ranging from 20 to 30 µM.

Molecular Docking Analysis

Molecular docking simulations revealed that modifications in the structure of these compounds could lead to improved biological activity. The simulations suggested that these compounds could effectively inhibit tumor growth by interacting with specific protein targets involved in cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Effects References
(Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3-methoxybenzylidene (2) C24H20N2O4 412.43 Methoxy group : Electron-donating, increases electron density on the benzylidene moiety. May enhance metabolic stability but reduce electrophilic reactivity compared to bromine.
(Z)-8-[2-(4-fluorophenyl)ethyl]-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (1:1 with 1,4-dioxane) 4-fluorophenethyl (8), pyridin-4-ylmethylene (2) C27H24FN3O3·C4H8O2 529.56 (total) Fluorine atom : Highly electronegative, improves membrane permeability and bioavailability. 1,4-dioxane co-crystal : Enhances crystallinity and stability.
(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one 2,3-dihydro-1,4-benzodioxin-6-yl (8) C24H18N2O5 414.41 Benzodioxin substituent : Bicyclic ether system improves solubility and steric bulk. May reduce CNS penetration due to increased polarity.
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole 2-fluoro-5-methoxyphenyl (6) C21H17FN2O2 364.37 Carbazole core : Planar aromatic system with strong π-π stacking potential. Nitro group : Electron-withdrawing, may enhance binding to hydrophobic pockets in enzymes.

Key Comparative Insights:

Fluorine (e.g., in ) improves metabolic stability and bioavailability due to its electronegativity and small atomic radius, whereas bromine may increase molecular weight and lipophilicity (logP) .

Co-crystallization with 1,4-dioxane () demonstrates a strategy to enhance crystallinity, which is absent in the target compound but could be explored for formulation purposes .

Synthetic Accessibility :

  • Analogous compounds (e.g., ) are synthesized via Suzuki-Miyaura cross-coupling, suggesting that the bromine atom in the target compound could serve as a handle for further functionalization (e.g., palladium-catalyzed couplings) .

Biological Activity Trends :

  • Carbazole derivatives () with nitro and fluoro groups exhibit strong enzyme inhibition, implying that the bromine and pyridine groups in the target compound may similarly target kinase or protease enzymes .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying (Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?

  • Answer : A one-pot two-step reaction strategy (as demonstrated for structurally related compounds) can optimize synthesis efficiency. For purification, column chromatography with gradient elution (e.g., ethyl acetate/hexane) is advised, followed by recrystallization in DMSO or ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm intermediate stability using IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. How should researchers validate the structural identity of this compound?

  • Answer : Use a combination of ¹H NMR (DMSO-d₆, δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (e.g., δ ~160 ppm for oxazinone carbonyl). High-resolution mass spectrometry (HRMS) with ESI ionization is critical to confirm molecular weight (e.g., theoretical vs. observed m/z within 3 ppm error). Cross-validate with FT-IR (KBr pellet) for functional groups like C-Br (~600 cm⁻¹) and C=N (~1640 cm⁻¹) .

Q. What experimental design is suitable for initial biological activity screening?

  • Answer : Employ a randomized block design with split-split plots for multi-factor analysis. For in vitro assays (e.g., kinase inhibition), use four replicates per concentration (1 nM–100 µM) and include positive controls (e.g., staurosporine). Normalize data to vehicle-treated groups and apply ANOVA with post-hoc Tukey testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Answer : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of (Z)-isomer vs. (E)-isomer. Validate with isothermal titration calorimetry (ITC) to quantify binding affinity (ΔG, Kd). Cross-reference with synthetic intermediates (e.g., bromobenzylidene derivatives) to isolate steric/electronic effects. Address discrepancies using meta-analysis of published SAR datasets .

Q. What advanced spectroscopic techniques are recommended for studying tautomerism or dynamic behavior in solution?

  • Answer : Use VT-NMR (variable-temperature NMR) in DMSO-d₆ or CDCl₃ to detect conformational changes (e.g., coalescence of peaks at elevated temperatures). Supplement with DFT calculations (B3LYP/6-31G**) to model energy barriers. For solid-state analysis, employX-ray crystallography (if single crystals are obtainable) orssNMR .

Q. How should environmental fate and ecotoxicological impacts be assessed for this compound?

  • Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Measure logP (shake-flask method) and hydrolysis half-life (pH 7.4, 25°C).
  • Phase 2 : Conduct OECD 301F biodegradability tests.
  • Phase 3 : Use Daphnia magna acute toxicity assays (48h EC₅₀) and algal growth inhibition tests (OECD 201).
    Correlate results with molecular descriptors (e.g., topological polar surface area) to predict bioaccumulation .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Answer : Optimize reaction stoichiometry using Design of Experiments (DoE) to minimize byproducts (e.g., over-bromination). Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene™). For unstable intermediates, employ flow chemistry with inline IR monitoring .

Methodological Considerations

  • Theoretical Frameworks : Link studies to conceptual models like Hammett substituent constants (for electronic effects) or Frontier Molecular Orbital (FMO) theory (for reactivity predictions) .
  • Data Validation : Use QbD (Quality by Design) principles for analytical method development. For example, validate HPLC methods per ICH Q2(R1) guidelines, including specificity (peak purity >990), linearity (R² >0.999), and robustness (±10% mobile phase variation) .

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